

Technical Guide: p-Fluorobenzylamine-d4

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Compound of Interest

Compound Name: *p*-Fluorobenzylamine-d4

Cat. No.: B596265

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CAS Number: 1219798-96-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **p-Fluorobenzylamine-d4**, a deuterated isotopologue of p-Fluorobenzylamine. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated p-Fluorobenzylamine (CAS: 140-75-0) for reference, clearly distinguishing between the two.

Core Compound Information

p-Fluorobenzylamine-d4 is a stable, isotopically labeled form of p-Fluorobenzylamine where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling is particularly useful in research for metabolic studies, as a tracer in pharmacokinetic and pharmacodynamic investigations, and as an internal standard in analytical chemistry.^[1] The deuterium substitution can influence the metabolic profile of the molecule.

Quantitative Data

The following tables summarize the available quantitative data for both **p-Fluorobenzylamine-d4** and its non-deuterated analog.

Table 1: Properties of **p-Fluorobenzylamine-d4**

Property	Value
CAS Number	1219798-96-5
Molecular Formula	C ₇ H ₈ D ₄ FN
Molecular Weight	129.17 g/mol

Table 2: Properties of p-Fluorobenzylamine (for reference)

Property	Value	Source
CAS Number	140-75-0	[2]
Molecular Formula	C ₇ H ₈ FN	[2][3]
Molecular Weight	125.15 g/mol	[2]
Appearance	Clear, colorless to pale yellow liquid	[4]
Boiling Point	183 °C (lit.)	
Density	1.095 g/mL at 25 °C (lit.)	
Refractive Index	1.5115 - 1.5155 @ 20 °C	[4]
Flash Point	66 °C (150.8 °F) - closed cup	
Purity (by GC)	> 98.0%	[4]

Experimental Protocols

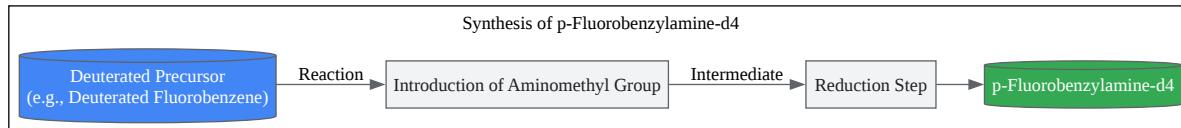
Detailed experimental protocols for the synthesis and analysis of **p-Fluorobenzylamine-d₄** are not readily available in the public domain. However, general methodologies for the synthesis of deuterated aromatic compounds and the analysis of such labeled molecules can be adapted.

General Synthesis Approach

The synthesis of **p-Fluorobenzylamine-d₄** would typically involve the use of a deuterated starting material or a catalyzed H-D exchange reaction. A plausible synthetic route could be the

reduction of a deuterated precursor. General methods for deuteration of benzylamines have been described using transition metal catalysts.[\[1\]](#)

Conceptual Synthesis Workflow:



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Caption: A conceptual workflow for the synthesis of **p-Fluorobenzylamine-d4**.

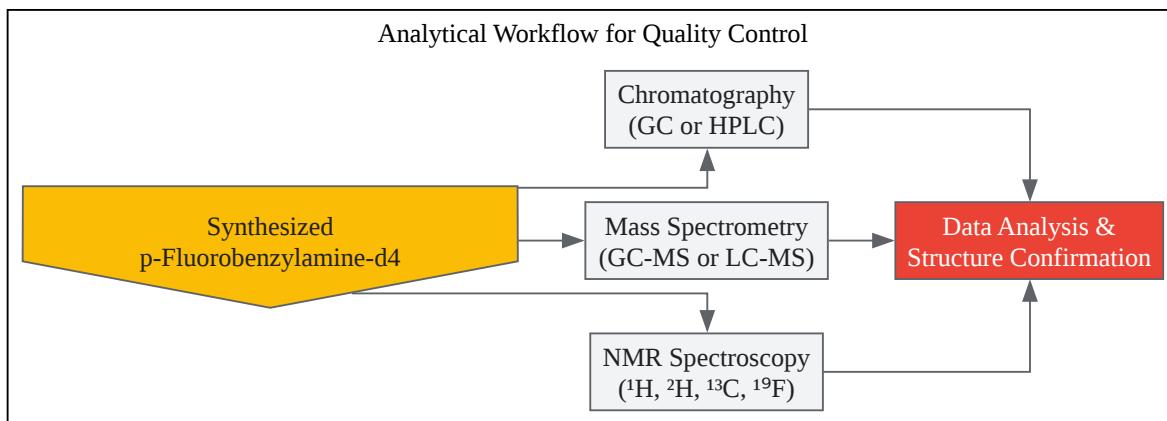
Analytical Characterization Workflow

The identity and purity of synthesized **p-Fluorobenzylamine-d4** would be confirmed using a combination of analytical techniques.

Key Analytical Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would be used to confirm the absence of protons at the deuterated positions of the aromatic ring. ^2H NMR would confirm the presence and location of deuterium atoms.
- Mass Spectrometry (MS): GC-MS or LC-MS would be used to determine the molecular weight of the deuterated compound and to assess its isotopic purity.[\[5\]](#)

General Analytical Workflow:



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Caption: A general workflow for the analytical quality control of **p-Fluorobenzylamine-d4**.

Applications in Research and Development

While specific applications for **p-Fluorobenzylamine-d4** are not extensively documented, its non-deuterated counterpart, p-Fluorobenzylamine, is a versatile intermediate in several fields:

- Pharmaceutical Synthesis: It serves as a building block for various biologically active molecules, including potential antidepressants and anti-anxiety medications.
- Agrochemicals: It is used in the synthesis of new pesticides.
- Materials Science: It can be incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance.

The deuterated form, **p-Fluorobenzylamine-d4**, is primarily valuable as a tool in studies investigating the mechanisms of action, metabolism, and pharmacokinetics of compounds derived from p-Fluorobenzylamine.

Safety and Handling

A specific Safety Data Sheet (SDS) for **p-Fluorobenzylamine-d4** is not readily available. The safety precautions for the non-deuterated p-Fluorobenzylamine should be strictly followed.

Hazard Summary for p-Fluorobenzylamine:

- Causes severe skin burns and eye damage.[2][3]
- Harmful if swallowed or in contact with skin.
- May cause respiratory irritation.

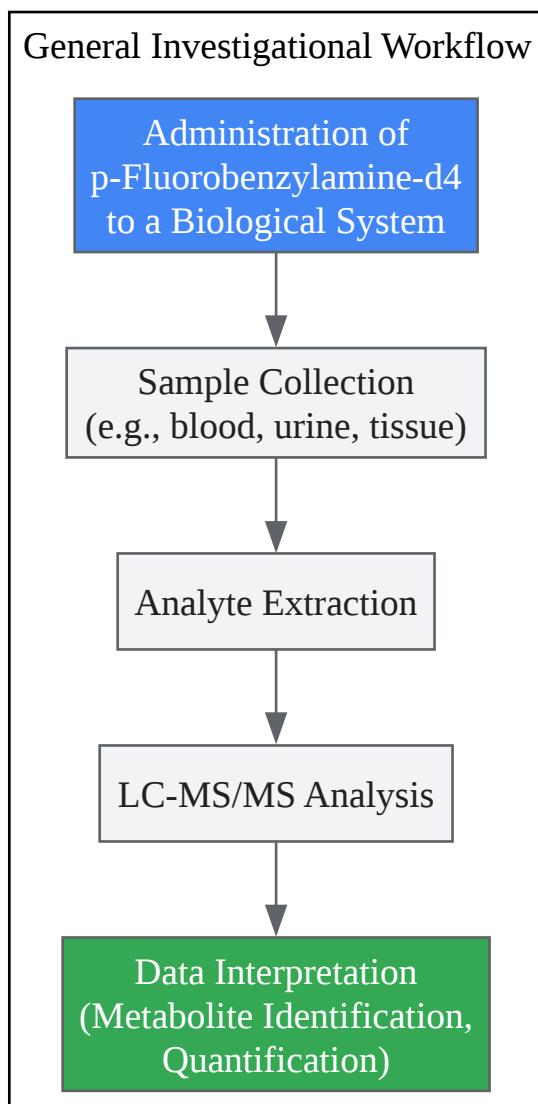
Recommended Handling Precautions:

- Work in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or mist.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways or established experimental workflows in which **p-Fluorobenzylamine-d4** is a key reagent. Its use would be integrated into broader research workflows, such as those for drug metabolism and pharmacokinetic studies, where its isotopic label serves as a tracer.

General Investigational Workflow:



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Caption: A general workflow for a metabolic study using **p-Fluorobenzylamine-d4**.

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References

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